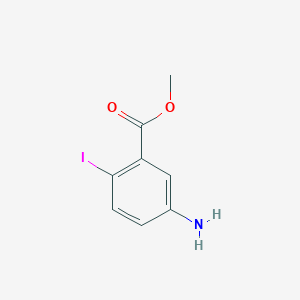

Methyl 5-amino-2-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYYAXWPUHHYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-amino-2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2-iodobenzoate (CAS 1065102-79-5) is a strategically important bifunctional aromatic compound, serving as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an activating amino group, a reactive iodo moiety, and an ester, makes it a highly valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions for drug discovery and material science. Detailed protocols, safety information, and mechanistic insights are presented to equip researchers with the practical knowledge required for its effective utilization.

Chapter 1: Introduction to this compound

This compound is a substituted aniline derivative whose value is derived from its distinct reactive sites. The ortho-iodo substituent is an excellent leaving group, particularly in transition metal-catalyzed reactions, while the meta-amino group can be readily functionalized or used to modulate electronic properties. This combination allows for sequential and site-selective modifications, a crucial strategy in multi-step synthesis.

Chemical Identity

| Identifier | Value |

| CAS Number | 1065102-79-5[1] |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈INO₂[1] |

| Molecular Weight | 277.06 g/mol [1] |

| InChI Key | MZYYAXWPUHHYDZ-UHFFFAOYSA-N |

| SMILES | O=C(OC)C1=CC(N)=CC=C1I[1] |

Physicochemical Properties

This compound is typically a liquid or a solid with a low melting point, depending on purity. It is crucial to store it under recommended conditions to maintain its stability.

| Property | Value | Source |

| Physical Form | Liquid | |

| Purity | ≥98% | |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Significance in Medicinal Chemistry and Organic Synthesis

The significance of this compound lies in its bifunctional nature, which provides multiple reactive sites for building complex molecules.[2] The carbon-iodine bond is particularly susceptible to oxidative addition in palladium catalytic cycles, making it a prime substrate for a wide array of cross-coupling reactions.[2][3] These reactions are foundational in modern drug discovery for creating new carbon-carbon and carbon-heteroatom bonds.[2] The amino group offers a secondary, distinct point for modification, such as acylation or alkylation, allowing for the synthesis of diverse chemical libraries for screening.[2] This strategic placement of functional groups makes it an invaluable precursor for novel bioactive compounds in medicinal chemistry and functional materials in material science.[2][4]

Chapter 2: Synthesis and Characterization

While commercially available from various suppliers, understanding the synthesis of this compound provides insight into potential impurities and reaction byproducts. The most common route involves the direct iodination of a methyl 5-aminobenzoate precursor.

Generalized Synthetic Workflow

The synthesis typically involves the electrophilic iodination of methyl 5-aminobenzoate. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. As the para position is blocked, iodination occurs at one of the ortho positions. N-Iodosuccinimide (NIS) in an acidic medium like acetic acid is a common and effective iodinating agent for this transformation.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from a general procedure for the iodination of substituted anilines.[5]

-

Dissolution: Dissolve the starting material, methyl 5-aminobenzoate, in concentrated acetic acid in a round-bottom flask.

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) portion-wise to the solution while stirring. The reaction is typically run at or slightly above room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once complete, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate.

-

Washing: Wash the combined organic layers with brine to remove residual water and salts.

-

Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the final, high-purity this compound.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide definitive structural confirmation. Spectroscopic data for this compound is available in chemical databases for comparison.[6]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful iodination.

-

Infrared (IR) Spectroscopy: Shows characteristic peaks for the amine (N-H stretch), ester (C=O stretch), and aromatic functionalities.

Chapter 3: Core Applications in Drug Discovery and Synthesis

The true utility of this compound is realized in its application as a versatile synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are highly reactive substrates for palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step. This makes the compound an ideal partner for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.[2][3]

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Representative Protocol: Suzuki Coupling

The Suzuki coupling reaction forms a new carbon-carbon bond between the aryl iodide and a boronic acid derivative.

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, the desired arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water.

-

Heating: Heat the reaction mixture to a temperature between 80-110°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic phase. Purify the resulting crude solid or oil via column chromatography or recrystallization to yield the biaryl product.

The ability to perform these coupling reactions makes the title compound a key building block for synthesizing complex scaffolds found in many pharmaceutical agents.[4][7]

Chapter 4: Safety, Handling, and Storage

Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified as hazardous. Users must consult the Safety Data Sheet (SDS) before handling.[8]

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

Laboratory Handling and PPE

-

Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[8]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage is at 2-8°C.

-

Stability: The compound is stable under recommended storage conditions.[8]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[8]

Chapter 5: Future Outlook

This compound will likely remain a valuable tool in synthetic chemistry. Its utility will continue to expand as new cross-coupling methodologies are developed. Its application in the synthesis of novel organic electronic materials, specialized polymers, and agrochemicals represents a growing area of research beyond its traditional role in pharmaceuticals.[3][7][10] The strategic placement of its functional groups ensures its continued relevance for creating complex and high-value molecules.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound | 1065102-79-5 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(1065102-79-5) 1H NMR spectrum [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl 5-amino-2-iodobenzoate: A Key Intermediate in Modern Synthesis

Abstract

Methyl 5-amino-2-iodobenzoate is a strategically important chemical intermediate, finding extensive application in the realms of pharmaceutical research and materials science. Its unique trifunctionalized aromatic structure, featuring an amine, an iodo group, and a methyl ester, offers a versatile platform for the construction of complex molecular architectures. The pronounced reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, coupled with the synthetic utility of the amino moiety, makes this compound a valuable building block for drug discovery and the development of novel functional materials. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol with mechanistic insights, in-depth spectral analysis, and a discussion of its applications, grounded in authoritative references.

Introduction: The Strategic Importance of this compound

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and successful construction of target molecules. This compound (CAS No. 1065102-79-5) has emerged as a bifunctional molecule of significant interest, offering multiple reactive sites for the elaboration of more complex structures.[1] The presence of an iodine atom at the C-2 position is a key feature, as iodine is an excellent leaving group, facilitating a wide array of cross-coupling reactions that are fundamental to modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The high reactivity of aryl iodides in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings is particularly noteworthy.[1]

Simultaneously, the amino group at the C-5 position provides a distinct and versatile reactive handle. This primary amine can undergo a variety of chemical transformations, including N-alkylation, N-acylation, and diazotization, which allows for the introduction of a diverse range of other functional groups.[1] This multi-faceted reactivity profile positions this compound as a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of agents targeting cancer and inflammatory diseases, as well as in the creation of advanced organic electronic materials.[2][3]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is a prerequisite for its effective and safe utilization in a research or industrial setting.

| Property | Value | Source |

| CAS Number | 1065102-79-5 | --INVALID-LINK-- |

| Molecular Formula | C₈H₈INO₂ | --INVALID-LINK-- |

| Molecular Weight | 277.06 g/mol | --INVALID-LINK-- |

| Appearance | Cream to pinkish crystalline solid | --INVALID-LINK-- |

| Melting Point | 80-89 °C | --INVALID-LINK-- |

| Purity | ≥ 98% (GC) | --INVALID-LINK-- |

| Synonyms | Methyl 5-iodoanthranilate, 4-Iodo-2-(methoxycarbonyl)aniline | --INVALID-LINK-- |

Safety and Handling:

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a cool, dry, and dark place to maintain its stability.[2]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be strategically approached through a two-step process starting from methyl anthranilate. This involves an electrophilic iodination of the aromatic ring followed by diazotization of the amino group and subsequent Sandmeyer-type iodination. A more direct approach involves the direct iodination of methyl 5-aminobenzoate. A plausible and efficient laboratory-scale synthesis is outlined below, drawing upon established methodologies for the iodination of related anthranilic acid derivatives.

Overall Synthesis Pathway

Caption: A general scheme for the synthesis of this compound via iodination of methyl anthranilate.

Mechanistic Insights

The introduction of an iodine atom onto the electron-rich aromatic ring of methyl anthranilate proceeds via an electrophilic aromatic substitution mechanism. The amino group is a strongly activating, ortho-, para-directing group. Therefore, the iodine electrophile will preferentially substitute at the para position (C5) relative to the amino group. The use of reagents like iodine monochloride (ICl) or N-Iodosuccinimide (NIS) in a suitable solvent such as acetic acid provides the electrophilic iodine species required for the reaction.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from the synthesis of analogous compounds.

Step 1: Iodination of Methyl Anthranilate

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl anthranilate (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Prepare a solution of N-Iodosuccinimide (NIS) (1.1 equivalents) in glacial acetic acid.

-

Add the NIS solution dropwise to the stirred solution of methyl anthranilate over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker containing ice-water and stir until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted NIS.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound as a crystalline solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR spectrum is not readily accessible, the expected chemical shifts and multiplicities can be predicted based on the structure and data from analogous compounds.

¹H NMR (Predicted):

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the iodine (H-3) would likely appear as a doublet. The proton between the amino and iodo groups (H-4) would appear as a doublet of doublets. The proton ortho to the amino group (H-6) would appear as a doublet.

-

Amino Protons: A broad singlet in the region of δ 4.0-6.0 ppm, the chemical shift of which is dependent on the solvent and concentration.

-

Methyl Protons: A sharp singlet around δ 3.8-3.9 ppm corresponding to the methyl ester protons.

¹³C NMR (Predicted):

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 90-150 ppm). The carbon bearing the iodine (C-2) would be significantly shielded, appearing at a lower chemical shift (around δ 90-100 ppm). The carbon attached to the amino group (C-5) would also be shielded. The remaining aromatic carbons would resonate at predictable chemical shifts based on substituent effects.

-

Methyl Carbon: A signal around δ 50-55 ppm for the methyl ester carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching vibrations of the primary amine |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching of the methyl group |

| ~1700 | Strong, Sharp | C=O stretching of the ester carbonyl group |

| 1600-1450 | Medium to Strong | C=C stretching vibrations of the aromatic ring |

| ~1250 | Strong | C-O stretching of the ester |

| Below 600 | Weak to Medium | C-I stretching vibration |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 277, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 246, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 218.

Applications in Pharmaceutical and Materials Science

The synthetic utility of this compound is well-established, serving as a key building block in the synthesis of a variety of complex organic molecules.

Pharmaceutical Synthesis

This compound is a valuable precursor for the synthesis of biologically active molecules. The iodo and amino groups provide orthogonal reactive sites that can be selectively functionalized. For instance, the iodine atom can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the amino group can be acylated, alkylated, or converted to other functionalities. While a direct synthesis of a marketed drug from this specific starting material is not prominently documented in publicly available literature, the broader class of 3-amino-5-halo-2-iodobenzoates are recognized as versatile starting materials in pharmaceutical synthesis.[4][5] For example, related iodinated anthranilate derivatives are key intermediates in the synthesis of various kinase inhibitors used in oncology.

Materials Science

In the field of materials science, this compound and its derivatives are utilized in the synthesis of functional organic materials. The ability to introduce various substituents onto the aromatic ring via cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. This makes them attractive for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.

Conclusion

This compound is a chemical intermediate of considerable strategic value. Its well-defined chemical structure, coupled with its versatile reactivity, provides a robust platform for the synthesis of a wide range of complex organic molecules. A comprehensive understanding of its synthesis, spectroscopic properties, and applications is essential for researchers and professionals in the fields of drug discovery and materials science. This guide has provided an in-depth overview of these key aspects, underscoring the importance of this compound as a cornerstone in modern organic synthesis.

References

Foreword: The Strategic Importance of Methyl 5-amino-2-iodobenzoate

An In-depth Technical Guide to the Synthesis of Methyl 5-amino-2-iodobenzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic value of a molecular scaffold is measured by its versatility and the efficiency with which it can be synthesized. This compound stands out as a pivotal building block. Its trifunctional nature—an aromatic amine, a methyl ester, and an aryl iodide—offers a rich platform for molecular elaboration. The amine serves as a nucleophile or a precursor to a diazonium salt, the ester provides a handle for hydrolysis or amidation, and the aryl iodide is exceptionally reactive in cross-coupling reactions, a cornerstone of modern drug discovery.[1][2]

This guide provides a detailed examination of the primary synthetic pathways to this valuable intermediate. It is structured not as a rigid protocol, but as a strategic manual, explaining the chemical logic behind each step to empower researchers to adapt and optimize these methods for their specific applications.

Primary Synthesis Strategy: A Two-Stage Approach via Nitro-Reduction

The most reliable and widely applicable synthesis of this compound proceeds through a two-step sequence starting from the commercially available precursor, 2-iodo-5-nitrobenzoic acid. This pathway is favored for its high yields, operational simplicity, and the avoidance of hazardous reagents often associated with direct iodination of aniline derivatives.

The overall transformation is conceptually straightforward:

-

Esterification: Protection of the carboxylic acid as a methyl ester.

-

Reduction: Selective reduction of the nitro group to the target amine.

Caption: Primary two-step synthesis pathway to the target compound.

Part 1: Synthesis of the Key Intermediate: Methyl 2-iodo-5-nitrobenzoate

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium process.

Causality Behind the Experimental Choices:

-

Reagents: Methanol serves as both the solvent and the reactant. A strong mineral acid, typically sulfuric acid (H₂SO₄), is used in catalytic amounts. The acid's role is to protonate the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[3]

-

Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate and to help drive the equilibrium toward the product side by removing the water byproduct, although in many setups the sheer excess of methanol is sufficient.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodo-5-nitrobenzoic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of methanol (e.g., 10-20 mL per gram of starting material) to serve as the solvent and reagent.

-

Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (H₂SO₄) dropwise, typically 2-5 mol% relative to the carboxylic acid.

-

Heating: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice water. c. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral (~7). The product will precipitate as a solid. d. Isolate the solid product by vacuum filtration, washing thoroughly with cold water. e. Dry the isolated solid under vacuum. The product, methyl 2-iodo-5-nitrobenzoate, is typically obtained as a pale yellow solid and is often of sufficient purity for the next step.

| Reagent | Molar Eq. | Purpose |

| 2-Iodo-5-nitrobenzoic Acid | 1.0 | Starting Material |

| Methanol (CH₃OH) | Large Excess | Reagent & Solvent |

| Sulfuric Acid (H₂SO₄) | 0.02 - 0.05 | Acid Catalyst |

Part 2: Reduction of the Nitro Group to Form this compound

The final step is the selective reduction of the aromatic nitro group to an amine. This is a critical transformation, and several reliable methods are available. The choice of method often depends on laboratory equipment availability, scale, and cost considerations. The aryl iodide and ester functionalities are stable under these conditions.

Method A: Catalytic Hydrogenation

This is a clean, high-yielding method that produces minimal waste.

-

Causality: A heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C), facilitates the reaction between hydrogen gas and the nitro group. The reaction occurs on the surface of the catalyst.[4][5]

Experimental Protocol: Catalytic Hydrogenation

-

Vessel Preparation: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve methyl 2-iodo-5-nitrobenzoate (1.0 eq) in a solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd) to the solution. The catalyst is often added as a slurry in the reaction solvent to prevent ignition.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 30-50 psi).

-

Reaction: Agitate the mixture at room temperature for 2-6 hours, or until hydrogen uptake ceases. Monitor by TLC for the disappearance of the starting material.

-

Work-up and Isolation: a. Carefully vent the hydrogen gas and purge the vessel with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent. c. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. d. The resulting solid can be recrystallized (e.g., from ethanol/water) to yield pure this compound.

Method B: Reduction with Tin(II) Chloride

This is a classic, robust, and cost-effective method for nitro group reduction.[5]

-

Causality: Tin(II) chloride (SnCl₂) acts as a single-electron reducing agent in the presence of a proton source (concentrated HCl). The tin is oxidized from Sn(II) to Sn(IV) while the nitro group is reduced.

Experimental Protocol: SnCl₂ Reduction

-

Reaction Setup: To a round-bottom flask, add methyl 2-iodo-5-nitrobenzoate (1.0 eq) and ethanol or ethyl acetate.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the mixture.

-

Acidification: Slowly add concentrated hydrochloric acid (HCl). The reaction is often exothermic.

-

Heating: Heat the reaction mixture to 50-70 °C and stir for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Isolation: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the acid and precipitate tin salts (as tin hydroxides). Be cautious of gas evolution. c. Extract the product into an organic solvent like ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

| Reagent (Method A) | Molar Eq. | Purpose |

| Methyl 2-iodo-5-nitrobenzoate | 1.0 | Substrate |

| 10% Palladium on Carbon | 0.01 - 0.05 | Catalyst |

| Hydrogen (H₂) | Excess | Reducing Agent |

| Reagent (Method B) | Molar Eq. | Purpose |

| Methyl 2-iodo-5-nitrobenzoate | 1.0 | Substrate |

| Tin(II) Chloride Dihydrate | 4.0 - 5.0 | Reducing Agent |

| Concentrated HCl | Excess | Proton Source |

Alternative Synthesis Strategy: The Sandmeyer Reaction

An alternative approach begins with an amino-substituted precursor, such as 5-aminobenzoic acid. The Sandmeyer reaction provides a powerful method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[6][7][8] While effective, this method involves the generation of potentially unstable diazonium salts and requires careful temperature control.

The pathway involves:

-

Esterification: Conversion of 5-aminobenzoic acid to methyl 5-aminobenzoate.

-

Diazotization: Formation of the diazonium salt from the amine.

-

Iodination: Displacement of the diazonium group with iodide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1065102-79-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Safety Guide to Methyl 5-amino-2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-amino-2-iodobenzoate, a key building block in medicinal chemistry and materials science, offers a unique combination of functionalities for complex molecular synthesis.[1] Its structure, featuring an aromatic amine, a methyl ester, and an iodine substituent, makes it a versatile intermediate for creating novel pharmaceuticals, particularly anti-inflammatory and antimicrobial agents.[1] However, the very reactivity that makes this compound valuable necessitates a thorough and nuanced understanding of its safety profile. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and emergency management of this compound, moving beyond a standard Safety Data Sheet (SDS) to explain the why behind the protocols.

Section 1: Chemical and Physical Identity

A foundational element of safe laboratory practice is a comprehensive understanding of the substance's intrinsic properties. These characteristics dictate its behavior under various conditions and inform the necessary handling and storage protocols.

Synonyms and Identification: It is crucial to recognize this compound by its various synonyms to ensure accurate hazard assessment across different suppliers and literature. Common synonyms include Methyl 2-amino-5-iodobenzoate, 5-Iodoanthranilic acid methyl ester, and 4-Iodo-2-(methoxycarbonyl)aniline.[1][2][3]

| Property | Value | Source |

| CAS Number | 77317-55-6 | [1][2][3][4] |

| Molecular Formula | C₈H₈INO₂ | [1][3] |

| Molecular Weight | 277.06 g/mol | [1][3] |

| Appearance | Cream to pinkish or white to yellow crystalline solid/powder | [1] |

| Melting Point | 80-89 °C | [1] |

| Purity | Typically ≥98% (by GC) | [1] |

Section 2: Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for understanding these risks. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[5][6]

GHS Hazard Statements:

-

H315: Causes skin irritation. [5][6] The aromatic amine functionality can be irritating to dermal tissues upon contact.

-

H319: Causes serious eye irritation. [5][6] Particulate matter can cause significant mechanical and chemical irritation to the eyes.

-

H335: May cause respiratory irritation. [5][6] Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.

Signal Word: Warning[5]

Pictogram:

Section 3: Proactive Safety: Handling and Storage Protocols

The causality behind stringent handling protocols is the prevention of aerosolization and direct contact with the solid compound. As a fine powder, its dust can be easily inhaled or settle on surfaces, leading to unintentional exposure.

Handling:

-

Ventilation is Key: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[5][7]

-

Avoid Dust Generation: Use appropriate techniques to minimize the creation of dust when transferring the material. Avoid dry sweeping of spills.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, as detailed in Section 4.[5]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling.[5][7] Do not eat, drink, or smoke in the laboratory.

Storage:

-

Container Integrity: Store in a tightly closed, original container in a cool, dry place.[5][7] Some suppliers recommend refrigerated storage (0-8 °C).[1]

-

Incompatible Materials: Keep away from strong oxidizing agents and alkalis.[7][8]

-

Segregation: Store locked up and segregated from incompatible materials.[5]

Section 4: The Last Line of Defense: Personal Protective Equipment (PPE) Workflow

The selection and use of PPE are not merely checklist items but a critical, self-validating system to prevent exposure. The choice of each component is directly linked to the identified hazards of skin, eye, and respiratory irritation.

Recommended PPE:

-

Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be necessary for larger quantities or when there is a significant splash risk.

-

Skin Protection:

-

Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use.

-

Lab Coat: A long-sleeved lab coat is mandatory.

-

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator is required.

The following diagram illustrates the logical flow for donning and doffing PPE to minimize cross-contamination.

Section 5: Emergency Response Protocols

In the event of an exposure or spill, a rapid and pre-planned response is critical to mitigate harm.

First-Aid Measures:

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical advice.[5]

-

Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[8] If eye irritation persists, get medical attention.[5][8]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[8]

Spill Management:

For minor spills, trained personnel equipped with appropriate PPE can perform cleanup. For major spills, evacuate the area and contact emergency services.

Minor Spill Cleanup Protocol:

-

Alert Personnel: Notify others in the immediate area of the spill.[9]

-

Ensure Ventilation: Increase ventilation by opening a fume hood sash.[9]

-

Don PPE: Wear, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.

-

Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a universal spill absorbent.[9] Avoid raising dust.

-

Collect Residue: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]

-

Decontaminate: Clean the spill area with soap and water.[9]

-

Dispose of Waste: All cleanup materials should be treated as hazardous waste and disposed of according to institutional and local regulations.[5]

The following decision tree outlines the emergency response logic.

Section 6: Toxicological and Reactivity Profile

Toxicology: Detailed toxicological studies on this compound are not widely available. However, based on its classification and the data for structurally similar compounds like 2-Amino-5-iodobenzoic acid, it is prudent to assume it causes irritation.[5] The primary routes of exposure are inhalation, skin contact, and eye contact.

Reactivity and Stability:

-

Stability: The compound is stable under normal laboratory conditions.[8]

-

Hazardous Reactions: No hazardous reactions are expected under normal processing.[8]

-

Conditions to Avoid: Avoid heat, sources of ignition, and generation of dust.

-

Incompatible Materials: Strong oxidizing agents and strong alkalis.[7][8]

-

Hazardous Decomposition Products: Upon combustion, it may produce hazardous gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 77317-55-6 | 4658-H-X2 | MDL MFCD00798574 | Methyl 2-amino-5-iodobenzoate | SynQuest Laboratories [synquestlabs.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. 77317-55-6 Cas No. | Methyl 2-amino-5-iodobenzoate | Apollo [store.apolloscientific.co.uk]

- 7. 5-Iodoanthranilic Acid or 2-Amino-5-Iodobenzoic acid Manufacturers [mubychem.com]

- 8. fishersci.com [fishersci.com]

- 9. ut.edu [ut.edu]

An In-depth Technical Guide to the Solubility of Methyl 5-amino-2-iodobenzoate in Organic Solvents

Abstract

Methyl 5-amino-2-iodobenzoate is a key intermediate in the synthesis of complex pharmaceutical and research compounds. Its solubility profile across a range of organic solvents is a critical parameter, dictating reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties and the fundamental principles of intermolecular forces. In the absence of extensive empirical solubility data in the public domain, this paper presents a predictive framework based on the "like dissolves like" principle, supported by a detailed examination of solvent polarity, hydrogen bonding capacity, and dielectric constants. Furthermore, a robust, standardized protocol for the experimental determination of solubility is provided, enabling researchers to generate precise data tailored to their specific laboratory conditions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical application of solubility principles for this important synthetic building block.

Physicochemical Profile of this compound

A thorough understanding of the solute's molecular structure and properties is the foundation for predicting its solubility.

Structure and Functional Groups:

This compound (CAS No: 77317-55-6) is a substituted aromatic compound with the molecular formula C₈H₈INO₂.[1][2] Its structure features several key functional groups that govern its intermolecular interactions:

-

Aromatic Ring: A benzene ring, which is generally nonpolar and can participate in π-π stacking interactions.

-

Amino Group (-NH₂): A primary amine that is a strong hydrogen bond donor and a moderate hydrogen bond acceptor. This group significantly increases the molecule's polarity.

-

Ester Group (-COOCH₃): A methyl ester group which is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen.

-

Iodine Atom (-I): A large, polarizable halogen atom that contributes to van der Waals forces and can participate in halogen bonding.

The combination of a nonpolar aromatic core with polar, hydrogen-bonding functional groups gives the molecule a mixed polarity.

Physical Properties:

| Property | Value | Source(s) |

| Molecular Weight | 277.06 g/mol | [1] |

| Physical State | Cream to pinkish or light yellow crystalline solid | [1] |

| Melting Point | 80-89 °C | [1] |

The crystalline solid state and relatively high melting point suggest that significant energy is required to overcome the crystal lattice forces during dissolution.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The key intermolecular forces at play are:

-

Hydrogen Bonding: The strongest of the non-covalent interactions, occurring between a hydrogen atom bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom.

-

Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.

-

Van der Waals Forces (London Dispersion Forces): Weak, transient attractions that occur in all molecules, but are most significant in nonpolar molecules.

For this compound to dissolve, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice) and solvent-solvent interactions.

}

Figure 1: Energy balance in the dissolution process.

Predicted Solubility Profile in Common Organic Solvents

Based on the molecular structure of this compound and the properties of common organic solvents, we can predict a qualitative solubility profile.

Solvent Properties Table:

| Solvent | Type | Dielectric Constant (ε) | Polarity Index (P') | H-Bonding |

| Hexane | Nonpolar | 1.88 | 0.1 | None |

| Toluene | Nonpolar (Aromatic) | 2.38 | 2.4 | Acceptor (π-system) |

| Dichloromethane (DCM) | Polar Aprotic | 8.93 | 3.1 | Weak Acceptor |

| Ethyl Acetate | Polar Aprotic | 6.02 | 4.4 | Acceptor |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 4.0 | Acceptor |

| Acetone | Polar Aprotic | 20.7 | 5.1 | Acceptor |

| Methanol | Polar Protic | 32.70 | 5.1 | Donor & Acceptor |

| Ethanol | Polar Protic | 24.55 | 4.3 | Donor & Acceptor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68 | 7.2 | Strong Acceptor |

Data compiled from various sources.[3][4][5][6][7]

Solubility Predictions:

-

High Solubility:

-

Dimethyl Sulfoxide (DMSO): As a highly polar aprotic solvent with a strong hydrogen bond accepting character, DMSO is expected to be an excellent solvent. It can effectively solvate the polar parts of the molecule.

-

Methanol and Ethanol: These polar protic solvents can act as both hydrogen bond donors (interacting with the ester and amino groups) and acceptors (interacting with the amino hydrogens). This dual capability should lead to high solubility.

-

-

Moderate to Good Solubility:

-

Acetone, Tetrahydrofuran (THF), and Ethyl Acetate: These common polar aprotic solvents are good hydrogen bond acceptors and have moderate polarity. They should effectively dissolve the compound, though perhaps not to the same extent as DMSO or alcohols.

-

Dichloromethane (DCM): While less polar than the aforementioned solvents, DCM is a good solvent for many organic compounds and should exhibit moderate solvating power for this compound.

-

-

Low to Negligible Solubility:

-

Toluene: The polarity of toluene is relatively low. While some interaction with the aromatic ring is possible, it will struggle to effectively solvate the polar amino and ester groups, leading to low solubility.

-

Hexane: As a nonpolar alkane, hexane lacks the ability to form hydrogen bonds or strong dipole-dipole interactions. It will be a very poor solvent for this compound.

-

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental procedure is necessary. The equilibrium solubility method is a reliable approach.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., Ethanol, HPLC grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial (enough so that undissolved solid remains at equilibrium).

-

Add a known volume of the solvent (e.g., 5.0 mL).

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette or syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions and the diluted sample using a validated HPLC or UV-Vis method.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

}

Figure 2: Experimental workflow for equilibrium solubility determination.

Applications in Research and Drug Development

Understanding the solubility of this compound is not merely an academic exercise; it has profound practical implications:

-

Organic Synthesis: Solvent selection is critical for controlling reaction rates, yields, and impurity profiles. A solvent that fully dissolves the starting material ensures a homogeneous reaction mixture, leading to more consistent and reproducible outcomes.

-

Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols.[8] A good crystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, maximizing the yield of pure crystals upon cooling.

-

Drug Discovery and Formulation: For any compound to be a viable drug candidate, it must have sufficient solubility to be absorbed and reach its biological target.[9][10] Early knowledge of solubility in various media (including organic solvents used in formulation processes) helps in assessing the "developability" of a new chemical entity and guides the selection of appropriate formulation strategies to enhance bioavailability.[7][9][11]

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. While specific quantitative solubility data is not widely published, a robust predictive analysis based on its molecular structure and the properties of solvents provides valuable guidance for its use. The presence of both hydrogen-bonding polar groups and a nonpolar aromatic ring suggests a preference for polar solvents. High solubility is predicted in polar protic solvents like methanol and ethanol, and in highly polar aprotic solvents like DMSO. Conversely, it is expected to be poorly soluble in nonpolar solvents such as toluene and hexane. For precise quantitative needs, the provided experimental protocol offers a reliable method for determining solubility. A thorough understanding of these solubility characteristics is paramount for the effective utilization of this compound in laboratory synthesis, process development, and pharmaceutical research.

References

- 1. parchem.com [parchem.com]

- 2. Methyl 2-amino-5-iodobenzoate | 77317-55-6 [chemicalbook.com]

- 3. Polarity Index [macro.lsu.edu]

- 4. Dielectric Constant [macro.lsu.edu]

- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 6. organometallics.it [organometallics.it]

- 7. depts.washington.edu [depts.washington.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

An In-depth Technical Guide to Methyl 5-amino-2-iodobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 5-amino-2-iodobenzoate is a key organic intermediate that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring an aromatic amine, a methyl ester, and a sterically accessible iodine atom, makes it a highly versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a range of selective chemical transformations, rendering it an invaluable tool for the construction of novel pharmaceutical agents and functional materials.[1]

This technical guide provides a comprehensive overview of this compound, from its synthesis and historical context to its physicochemical properties and diverse applications. As a Senior Application Scientist, this guide aims to deliver not just procedural steps but also the underlying scientific principles and practical insights to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical and spectroscopic data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1065102-79-5 | [2][3][4] |

| Molecular Formula | C₈H₈INO₂ | [3][4] |

| Molecular Weight | 277.06 g/mol | [4] |

| Appearance | Liquid | [3] |

| Purity | ≥98% | [5] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [3][5] |

| IUPAC Name | This compound | [3] |

| InChI Key | MZYYAXWPUHHYDZ-UHFFFAOYSA-N | [3] |

| SMILES | O=C(OC)C1=CC(N)=CC=C1I | [4] |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are available from various sources.[6]

The Synthetic Landscape: Pathways to this compound

While a singular, seminal paper detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis can be logically deduced from well-established organic transformations. The preparation of this compound and its analogs primarily relies on two key strategies: electrophilic iodination of an aminobenzoate precursor or a Sandmeyer reaction of a diazotized aminobenzoate.

Strategy 1: Sandmeyer Reaction of Methyl 5-aminobenzoate

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a classic and reliable method for converting primary aryl amines into aryl halides via a diazonium salt intermediate.[7][8] This approach is highly applicable to the synthesis of this compound. The general workflow is depicted below.

Caption: Workflow for the Sandmeyer Reaction Synthesis.

Mechanistic Insights:

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine of methyl 5-aminobenzoate is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

-

Iodination: The diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂), a very stable leaving group, to yield the aryl iodide.[9] Unlike other Sandmeyer reactions which often require a copper(I) catalyst, the iodination step proceeds efficiently without it.[9]

Experimental Protocol (Generalized):

A detailed, step-by-step protocol for the Sandmeyer-type iodination of an aromatic amine is as follows:[9]

-

Dissolution of the Amine: In a flask equipped with a magnetic stirrer and under a fume hood, dissolve the aromatic amine (e.g., methyl 5-aminobenzoate) in an aqueous solution of a strong acid (e.g., sulfuric acid).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Work-up and Purification: After the addition is complete, the reaction mixture is typically warmed to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt. The crude product is then extracted with an organic solvent, washed, dried, and purified by standard techniques such as column chromatography or distillation.

Strategy 2: Electrophilic Iodination of Methyl 5-aminobenzoate

Direct iodination of an activated aromatic ring is another viable synthetic route. The amino group in methyl 5-aminobenzoate is an activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. This directing effect favors the introduction of the iodine atom at the ortho position to the amino group (C2 or C6).

Caption: Workflow for Electrophilic Iodination Synthesis.

Mechanistic Insights:

This reaction follows the general mechanism of electrophilic aromatic substitution. An electrophilic iodine species (I⁺) is generated in situ from a less reactive iodine source. Common reagents for this include molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide, or N-iodosuccinimide (NIS). The electron-rich aromatic ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base then removes a proton from the ring to restore aromaticity, yielding the iodinated product.

Experimental Protocol (Analogous Synthesis):

A representative procedure for the iodination of a similar substrate, 2-amino-5-bromobenzoic acid methyl ester, is as follows, and can be adapted for methyl 5-aminobenzoate:[10]

-

Dissolution: Dissolve methyl 2-amino-5-bromobenzoate (2 mmol) in concentrated acetic acid (2 mL).

-

Iodination: Add N-iodosuccinimide (2.2 mmol) to the solution and stir at room temperature for 17 hours.

-

Work-up: Pour the reaction mixture into a mixture of saturated sodium bicarbonate solution (5 mL) and ice.

-

Extraction: Extract the aqueous mixture twice with ethyl acetate.

-

Purification: Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate due to its orthogonal functional groups, which can be selectively manipulated.[1]

-

Pharmaceutical Synthesis: The amino group can be acylated, alkylated, or transformed into other functional groups, while the iodo group is an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] This allows for the facile introduction of diverse substituents and the construction of complex molecular scaffolds found in many biologically active compounds.[11] For instance, related aminobenzoates are key intermediates in the synthesis of anticancer and anti-inflammatory agents.[11]

-

Materials Science: The ability to introduce various functional groups via the amino and iodo moieties makes this compound a useful precursor for the synthesis of novel organic electronic materials, functional polymers, and dyes.[12] The heavy iodine atom can also influence the photophysical properties of the resulting molecules.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on the safety data for this compound, it is classified as a warning with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing skin thoroughly after handling.[13]

Conclusion

This compound is a synthetically valuable building block with significant potential in drug discovery and materials science. While its formal "discovery" is not prominently documented, its synthesis is readily achievable through established and reliable methods such as the Sandmeyer reaction and electrophilic iodination. The strategic arrangement of its functional groups provides a versatile platform for the creation of complex and novel molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, equipping researchers with the foundational knowledge to effectively utilize this important chemical intermediate.

References

- 1. This compound | 1065102-79-5 | Benchchem [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. appchemical.com [appchemical.com]

- 5. 1065102-79-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound(1065102-79-5) 1H NMR [m.chemicalbook.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Theoretical Properties of Methyl 5-amino-2-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 5-amino-2-iodobenzoate is a versatile, multi-functional chemical intermediate of significant interest in the fields of pharmaceutical sciences and materials engineering. Its unique trifunctional arrangement—an aromatic amine, a methyl ester, and a reactive iodine atom—provides a powerful scaffold for the synthesis of complex molecular architectures. The strategic positioning of these groups allows for selective and sequential chemical transformations, making it a valuable building block in the development of novel therapeutic agents and advanced functional materials. This guide provides a comprehensive overview of the theoretical and practical properties of this compound, including its physicochemical characteristics, spectroscopic profile, reactivity, and applications, with a focus on the underlying chemical principles that govern its utility.

Introduction: The Strategic Importance of a Trifunctional Scaffold

This compound, with the CAS Number 77317-55-6, is a halogenated aromatic compound that serves as a cornerstone in modern organic synthesis.[1][2][3] Its significance lies in the orthogonal reactivity of its functional groups. The iodine atom at the 2-position is a highly effective leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4] The amino group at the 5-position offers a nucleophilic center for reactions such as acylation, alkylation, and diazotization. The methyl ester provides a site for hydrolysis or amidation to further diversify the molecular structure. This combination of reactive sites allows for a programmed, step-wise elaboration of the molecule, a key strategy in the efficient synthesis of complex target structures. This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases, and is also valuable in materials science for creating functionalized polymers.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development.

Physicochemical Properties

The general physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | Methyl 2-amino-5-iodobenzoate, 5-Iodoanthranilic acid methyl ester, 4-Iodo-2-(methoxycarbonyl)aniline | [2] |

| CAS Number | 77317-55-6 | [1][2][5] |

| Molecular Formula | C₈H₈INO₂ | [1][2][5] |

| Molecular Weight | 277.06 g/mol | [1][2][5] |

| Appearance | Cream to pinkish or light yellow to orange crystalline solid | [1] |

| Melting Point | 80-89 °C | [1] |

Spectroscopic Characterization

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. Based on the structure and data from analogous compounds such as 2-amino-5-iodobenzoic acid, the following assignments can be predicted (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (3H): Three signals in the aromatic region (approx. 6.5-8.0 ppm). The proton ortho to the iodine will likely be the most downfield. The coupling patterns (doublets and a doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

-

Amine Protons (2H): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

Methyl Protons (3H): A sharp singlet around 3.8-3.9 ppm, characteristic of a methyl ester.

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts, based on data for similar structures, are as follows:

-

Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (approx. 110-150 ppm). The carbon bearing the iodine atom will be significantly upfield due to the heavy atom effect.

-

Methyl Carbon (-OCH₃): A signal around 50-55 ppm.

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C-N Stretching: A band in the region of 1200-1350 cm⁻¹.

-

C-I Stretching: A band in the lower frequency region, typically below 600 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 277. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 246, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 218.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and robust method can be extrapolated from the synthesis of analogous compounds, such as methyl 2-iodobenzoate.[7] The synthesis typically involves a Sandmeyer-type reaction starting from an appropriate anthranilate derivative.

Synthetic Workflow

Caption: Generalized synthetic workflow for a related iodobenzoate.

Experimental Protocol (Illustrative)

The following is an illustrative protocol based on the synthesis of methyl 2-iodobenzoate:

-

Diazotization: To a cooled solution (0-5 °C) of methyl 5-aminobenzoate in an aqueous acidic solution (e.g., sulfuric acid), a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.

-

Iodination: The cold diazonium salt solution is then added portion-wise to a solution of potassium iodide in water. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

Work-up and Extraction: The reaction mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with a solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.

Reactions at the Iodine Position: Cross-Coupling

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular frameworks.

This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base. This is a widely used method for the synthesis of biaryl compounds.

This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a base. This is a powerful tool for the synthesis of substituted anilines and other N-aryl compounds.

Caption: Key reaction pathways for this compound.

Reactions at the Amino Group

The primary amino group is a versatile handle for further functionalization.

-

N-Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.

-

N-Alkylation: The amino group can be alkylated using various alkylating agents.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles.

Reactions at the Ester Group

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide in a mixture of water and THF). The resulting carboxylic acid can then be engaged in further transformations, such as amide bond formation.

Computational and Theoretical Properties

While specific computational studies on this compound are not extensively published, density functional theory (DFT) calculations on analogous molecules, such as methyl 2-amino-5-bromobenzoate, provide valuable insights into its electronic structure and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP would show:

-

Negative Potential (Red/Yellow): Concentrated on the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic attack.

-

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the aromatic ring, indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

-

HOMO: The HOMO is likely to be localized on the electron-rich amino group and the aromatic ring, indicating that these are the primary sites for electrophilic attack.

-

LUMO: The LUMO is expected to be distributed over the carbonyl group and the aromatic ring, particularly near the iodine atom, suggesting these are the sites for nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Applications in Research and Development

This compound is a valuable building block in both pharmaceutical and materials science research.

Pharmaceutical Applications

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its ability to undergo diverse chemical transformations allows for the construction of complex scaffolds found in many therapeutic agents. It is particularly useful in the development of:

Materials Science Applications

In materials science, this compound is used as a monomer or a precursor to monomers for the synthesis of functional polymers and advanced materials. The introduction of this moiety can impart desirable properties to the resulting materials, such as:

-

Enhanced thermal stability

-

Specific optical and electronic properties

-

Improved solubility and processability

It is used in the creation of functionalized polymers for applications in electronics and coatings.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

Hazard Identification: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.[4]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with broad applications in scientific research and development. Its unique combination of reactive functional groups provides a powerful platform for the synthesis of a diverse array of complex molecules. A thorough understanding of its theoretical and practical properties, as outlined in this guide, is crucial for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

- 1. This compound(1065102-79-5) 1H NMR spectrum [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 2-amino-5-iodobenzoate [oakwoodchemical.com]

- 4. This compound | 1065102-79-5 | Benchchem [benchchem.com]

- 5. strem.com [strem.com]

- 6. Methyl 2-amino-5-iodobenzoate | 77317-55-6 [chemicalbook.com]

- 7. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Methyl 5-Amino-2-iodobenzoate as a Strategic Building Block in Organic Synthesis

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials. Methyl 5-amino-2-iodobenzoate (CAS: 1065102-79-5) is a quintessential example of a high-value building block, offering chemists a pre-functionalized aromatic scaffold with three distinct reactive sites: an amine, an iodide, and a methyl ester. This trifecta of functionality allows for sequential, regioselective transformations, making it an exceptionally versatile precursor for the synthesis of complex molecules, including heterocyclic compounds and biaryl systems which are common motifs in biologically active agents.[1][2][3]

The aryl iodide provides a highly reactive site for palladium-catalyzed cross-coupling reactions, the nucleophilic amino group is ideal for amide bond formation or as a directing group, and the methyl ester offers a handle for hydrolysis and further derivatization. This guide provides an in-depth look at the applications of this compound, complete with detailed protocols grounded in established literature to empower researchers in their synthetic endeavors.

Caption: Structure of this compound.

Physicochemical Properties & Safety

A clear understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 1065102-79-5 | [2] |

| Molecular Formula | C₈H₈INO₂ | [1] |

| Molecular Weight | 277.06 g/mol | [1][4] |

| Appearance | Cream to pinkish crystalline solid | [1] |

| Melting Point | 80-89 °C | [1] |

| Purity | ≥ 98% | [1] |

| Storage | Store at 0-8 °C | [1] |

Safety & Handling: this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[6]

-

Handling: Use in a well-ventilated area or a fume hood to avoid breathing dust.[5][6] Avoid contact with skin and eyes.[6][7]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[6] In case of eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person into fresh air.[6][8]